molecular formula C12H10N2O2 B11964115 Pyridin-3-yl phenylcarbamate CAS No. 110520-86-0

Pyridin-3-yl phenylcarbamate

Cat. No.: B11964115
CAS No.: 110520-86-0
M. Wt: 214.22 g/mol
InChI Key: UPRPNGGSKFBCOW-UHFFFAOYSA-N
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Description

Pyridin-3-yl phenylcarbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid This compound is characterized by the presence of a pyridine ring attached to a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl phenylcarbamate typically involves the reaction of pyridine derivatives with phenyl isocyanate. One common method is the reaction of pyridin-3-ylamine with phenyl isocyanate under mild conditions to form the desired carbamate. This reaction can be catalyzed by various agents, including metal catalysts and organic bases .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of pyridin-3-yl phenylcarbamate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound can inhibit the activity of certain enzymes involved in cell proliferation and survival pathways. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells . The compound’s ability to form hydrogen bonds and electrostatic interactions with target proteins is crucial for its biological activity .

Comparison with Similar Compounds

  • Pyridin-2-yl phenylcarbamate
  • Pyridin-4-yl phenylcarbamate
  • Phenyl carbamate derivatives with different substituents on the pyridine ring

Comparison: Pyridin-3-yl phenylcarbamate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to pyridin-2-yl and pyridin-4-yl phenylcarbamates, the 3-position offers distinct steric and electronic properties that can enhance its efficacy in certain applications .

Properties

CAS No.

110520-86-0

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

pyridin-3-yl N-phenylcarbamate

InChI

InChI=1S/C12H10N2O2/c15-12(14-10-5-2-1-3-6-10)16-11-7-4-8-13-9-11/h1-9H,(H,14,15)

InChI Key

UPRPNGGSKFBCOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CN=CC=C2

Origin of Product

United States

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